(3R,5R)-3-Butyl-3-methyl-5-phenylmorpholin-2-one
CAS No.:
Cat. No.: VC15743495
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H21NO2 |
---|---|
Molecular Weight | 247.33 g/mol |
IUPAC Name | (3R,5R)-3-butyl-3-methyl-5-phenylmorpholin-2-one |
Standard InChI | InChI=1S/C15H21NO2/c1-3-4-10-15(2)14(17)18-11-13(16-15)12-8-6-5-7-9-12/h5-9,13,16H,3-4,10-11H2,1-2H3/t13-,15+/m0/s1 |
Standard InChI Key | KEJKFWAJMISQRD-DZGCQCFKSA-N |
Isomeric SMILES | CCCC[C@@]1(C(=O)OC[C@H](N1)C2=CC=CC=C2)C |
Canonical SMILES | CCCCC1(C(=O)OCC(N1)C2=CC=CC=C2)C |
Introduction
Chemical Identity and Structural Features
Nomenclature and Stereochemistry
(3R,5R)-3-Butyl-3-methyl-5-phenylmorpholin-2-one (CAS No. 2004679-55-2) is a bicyclic compound belonging to the morpholinone class. Its IUPAC name reflects the substituents at the 3rd and 5th positions of the morpholin-2-one ring: a butyl group, a methyl group, and a phenyl group. The (3R,5R) configuration indicates the absolute stereochemistry of the chiral centers, which critically influences its biological activity and physicochemical behavior .
Molecular Formula and Weight
The molecular formula C₁₅H₂₁NO₂ corresponds to a molecular weight of 247.33 g/mol. The structure integrates a hydrophobic phenyl group and a polar morpholinone ring, creating a balance of lipophilicity and hydrogen-bonding potential. This duality impacts solubility, as discussed in subsequent sections .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS No. | 2004679-55-2 |
Molecular Formula | C₁₅H₂₁NO₂ |
Molecular Weight | 247.33 g/mol |
Synonymous Names | (3R,5R)-3-Butyl-3-methyl-5-phenylmorpholin-2-one |
Physicochemical Properties
Solubility and Solvent Compatibility
The compound exhibits limited aqueous solubility, necessitating the use of organic solvents for stock solution preparation. According to experimental data, it is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but poorly miscible in water. Heating to 37°C with sonication is recommended to enhance dissolution .
Storage Temperature | Stability Period |
---|---|
-80°C | 6 months |
-20°C | 1 month |
Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
---|---|---|---|
1 | 4.0432 | 0.8086 | 0.4043 |
5 | 20.2159 | 4.0432 | 2.0216 |
10 | 40.4318 | 8.0864 | 4.0432 |
Research Applications and Biological Relevance
Role in Medicinal Chemistry
Morpholinone derivatives are frequently explored as enzyme inhibitors or receptor modulators due to their structural resemblance to peptide bonds. The phenyl and alkyl substituents in (3R,5R)-3-Butyl-3-methyl-5-phenylmorpholin-2-one suggest potential interactions with hydrophobic binding pockets, making it a candidate for kinase or protease inhibition studies .
Synthetic Intermediate Utility
The compound’s stereochemical purity and functional groups position it as a chiral building block in asymmetric synthesis. Its utility in constructing complex alkaloids or heterocycles remains underexplored but theoretically promising .
Future Research Directions
Pharmacokinetic Profiling
Investigations into absorption, distribution, metabolism, and excretion (ADME) properties are necessary to evaluate therapeutic potential. Computational modeling could predict blood-brain barrier permeability or cytochrome P450 interactions.
Target Identification Studies
High-throughput screening against protein libraries may reveal novel biological targets. Emphasis should be placed on oncology and neurology targets, where morpholinones have historical relevance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume